[4-(Aminomethyl)phenyl]urea
Overview
Description
[4-(Aminomethyl)phenyl]urea is a chemical compound with the molecular formula C8H11N3O. It is a derivative of urea, where the urea moiety is substituted with a phenyl ring that has an aminomethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)phenyl]urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, mild, and efficient, yielding high chemical purity . Another method involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to produce the corresponding urea in high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia. The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. this method is not environmentally friendly or safe .
Chemical Reactions Analysis
Types of Reactions
[4-(Aminomethyl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl group or the phenyl ring is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) and reducing agents like hydrogen gas in the presence of a catalyst. Substitution reactions often involve nucleophiles or electrophiles under various conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
[4-(Aminomethyl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a pharmaceutical agent due to its diverse biological activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a cytokinin-like substance, promoting cell division and growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Phenylurea: A similar compound where the phenyl ring is directly attached to the urea moiety without the aminomethyl group.
N,N’-Dimethylurea: Another urea derivative with two methyl groups attached to the nitrogen atoms.
N-Methylurea: A simpler urea derivative with one methyl group attached to a nitrogen atom.
Uniqueness
[4-(Aminomethyl)phenyl]urea is unique due to the presence of the aminomethyl group at the para position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHODRGDRNTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307090 | |
Record name | N-[4-(Aminomethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-48-0 | |
Record name | N-[4-(Aminomethyl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164648-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Aminomethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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